Thiazolo[5,4-c]pyridine-2-carboxylic acid
Overview
Description
Thiazolo[5,4-c]pyridine-2-carboxylic acid is a compound that belongs to the class of thiazolopyridines, which are heterocyclic compounds containing a thiazole ring fused to a pyridine ring. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including agriculture and medicine.
Synthesis Analysis
The synthesis of thiazolopyridine derivatives has been explored through various methods. One approach involves a convenient procedure that allows the formation of 2-substituted thiazolopyridines, including thiazolo[5,4-c]pyridines, by reacting a mixture of ortho-amino (diisopropyldithiocarbamato) pyridine, carboxylic acid, and phosphorus oxychloride. This method provides a more straightforward route compared to those requiring prior formation and isolation of the acid amide before cyclization to yield the desired product .
Molecular Structure Analysis
The molecular structure of related thiazolopyridine compounds has been determined using various techniques. For instance, the crystal structure of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid was determined by ab-initio X-ray powder diffraction methods. This structural analysis is crucial for understanding the properties and reactivity of these compounds .
Chemical Reactions Analysis
Thiazolopyridines undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives has been reported, where these compounds exhibit herbicidal activity. The presence of 2-oxo and 6-chloro substituents on certain species enhances their activity . Additionally, thiazolopyridines have been synthesized through three-component condensation reactions involving 2,4-diaminothiazoles, aldehydes, and Meldrum's acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyridines are influenced by their molecular structure and substituents. For instance, the herbicidal activity of thiazolopyridine derivatives is affected by the type of substituents, with acids and esters showing higher activity than alkoxyamides . The coordination polymers derived from thiazolopyridine dicarboxylic acids exhibit different coordination modes and form dense 1D or complex 3D frameworks, which are characterized by analytical, thermal, and structural methods .
Scientific Research Applications
1. Application as c-KIT Inhibitors for Overcoming Imatinib Resistance
- Summary of Application : Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, which can overcome the resistance of gastrointestinal stromal tumor (GIST) cells to imatinib, a commonly used cancer drug .
- Methods of Application : The researchers designed and synthesized 31 novel thiazolo[5,4-b]pyridine derivatives and performed structure-activity relationship (SAR) studies to overcome imatinib resistance .
- Results or Outcomes : The SAR studies led to the identification of the derivative 6r as a potent c-KIT inhibitor. The derivative 6r is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib and remarkably attenuates proliferation of GIST-T1 and HMC1.2 cancer cells .
2. Application as Potent Phosphoinositide 3-Kinase Inhibitors
- Summary of Application : Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors .
- Methods of Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized. These compounds were then tested for PI3K enzymatic assay .
- Results or Outcomes : The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm .
3. Application in the Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of Application : Thiazolo[5,4-c]pyridine-2-carboxylic acid has been used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The researchers used a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles to regioselectively produce pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes : The reaction proceeded through the carbocation intermediate. This newly designed protocol very quickly constructed products conventionally under milder conditions .
4. Application in the Synthesis of Lanthanide Coordination Polymers
- Summary of Application : Thiazole, a related compound to Thiazolo[5,4-c]pyridine-2-carboxylic acid, has been exploited as a solvent in the synthesis of a series of lanthanide coordination polymers .
- Methods of Application : The researchers used anhydrous LnCl3 and 1,2-bis(4-pyridyl)ethylene (dpe) under solvothermal conditions .
- Results or Outcomes : The research did not provide specific outcomes for this application .
5. Application as Estrogen Receptor Ligands
- Summary of Application : Thiazole derivatives, which are related to Thiazolo[5,4-c]pyridine-2-carboxylic acid, have been reported to serve as estrogen receptor ligands .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
6. Application as Inhibitors for Overcoming Imatinib Resistance
- Summary of Application : Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, which can overcome the resistance of gastrointestinal stromal tumor (GIST) cells to imatinib, a commonly used cancer drug .
- Methods of Application : The researchers designed and synthesized 31 novel thiazolo[5,4-b]pyridine derivatives and performed structure-activity relationship (SAR) studies to overcome imatinib resistance .
- Results or Outcomes : The SAR studies led to the identification of the derivative 6r as a potent c-KIT inhibitor. The derivative 6r is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib and remarkably attenuates proliferation of GIST-T1 and HMC1.2 cancer cells .
Future Directions
Research on Thiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives is ongoing, with studies exploring their synthesis, properties, and potential applications . Future research directions may include the development of new synthesis methods, exploration of their biological activities, and their use in the development of new pharmaceuticals .
properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHHPCKKEOPKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-c]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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